N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c19-12-3-4-14(15(20)9-12)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVERDEQUXKUJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the difluorobenzamide moiety is introduced to complete the synthesis .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Structural Differences and Implications
The table below highlights structural variations among the target compound and analogs:
Research Findings and Functional Insights
- Fluorination Effects: The 2,4-difluoro substitution in the target compound increases electron-withdrawing effects compared to mono-fluoro analogs (e.g., Q1Y’s 2-fluoro or EP 3 532 474 B1’s 5-fluoro). This enhances binding to hydrophobic pockets in enzyme active sites .
- Cyclopropyl vs. Bulkier Groups : The 5-cyclopropylpyrazole in the target compound minimizes steric hindrance compared to larger substituents (e.g., triazolo-pyridin in EP 3 532 474 B1), favoring tighter binding to compact active sites .
- Solubility vs. Permeability : The pyrrolidine-sulfonyl group in BJ95732 improves aqueous solubility but may limit membrane permeability due to increased polarity .
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrazole ring, a piperidine moiety, and a difluorobenzamide group. Its molecular formula is , and it has a molecular weight of approximately 362.4 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence its biological activity.
Target of Action
The primary target for this compound is p21-activated kinase 4 (PAK4). PAK4 is involved in various cellular processes, including cell growth, apoptosis, and cytoskeletal dynamics. Inhibition of PAK4 by this compound can lead to:
- Inhibition of Cell Growth : The compound has been shown to suppress the proliferation of cancer cells by interfering with the signaling pathways regulated by Rho family GTPases (Rac and Cdc42) .
- Promotion of Apoptosis : By inhibiting PAK4, the compound can induce programmed cell death in cancerous cells, making it a potential candidate for cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. The compound's efficacy is attributed to its ability to disrupt key signaling pathways that promote cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | PAK4 inhibition |
| A549 (Lung) | 7.8 | Induction of apoptosis |
| HCT116 (Colon) | 6.5 | Disruption of cytoskeletal functions |
In Vivo Studies
Preclinical studies in murine models have further validated the anti-cancer properties of this compound. Notably, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis .
- Lung Cancer Model : In A549 xenograft models, administration of this compound resulted in a 40% reduction in tumor volume after four weeks of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
